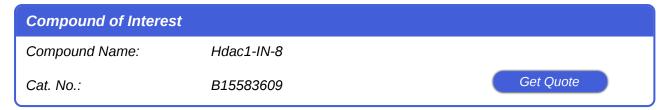


Hdac1-IN-8: Application Notes for Inducing Apoptosis in Tumor Cells

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Introduction

Hdac1-IN-8 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme involved in the epigenetic regulation of gene expression. Overexpression of HDAC1 is frequently observed in various cancers and is associated with tumor progression and poor prognosis. Inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis (programmed cell death), making it a promising strategy for cancer therapy. These application notes provide an overview of **Hdac1-IN-8** and detailed protocols for its use in studying apoptosis in tumor cells.

Due to the limited availability of specific data on the cellular effects of **Hdac1-IN-8**, this document utilizes MS-275 (Entinostat), a well-characterized and clinically evaluated HDAC1 inhibitor, as a representative compound for the detailed experimental protocols. The principles and methods described herein are broadly applicable to the study of HDAC1 inhibitors and their effects on apoptosis.

Data Presentation Enzymatic Inhibition Profile of Hdac1-IN-8

Hdac1-IN-8 demonstrates selectivity for HDAC1 over other HDAC isoforms, particularly HDAC8.



Compound	Target	IC50 (μM)
Hdac1-IN-8	HDAC1	11.94
HDAC6	22.95	
HDAC8	>500	_

Cellular Potency of a Representative HDAC1 Inhibitor (MS-275/Entinostat)

The following table summarizes the anti-proliferative and apoptosis-inducing activity of MS-275 in various human cancer cell lines. This data serves as a reference for designing experiments with **Hdac1-IN-8**.

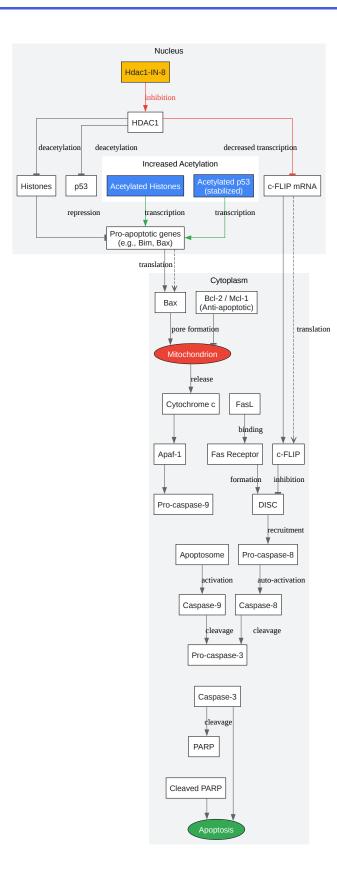


Cell Line	Cancer Type	Assay	IC50 (µM)	Reference
K562	Chronic Myelogenous Leukemia	Proliferation	~1.0	[1]
U937	Histiocytic Lymphoma	Proliferation	~1.0	[1]
HL-60	Acute Promyelocytic Leukemia	Proliferation	0.04 - 0.2	[2]
A2780	Ovarian Carcinoma	Proliferation	~0.1	[2]
HT-29	Colorectal Adenocarcinoma	Proliferation	~1.0	[2]
HD-LM2	Hodgkin Lymphoma	Proliferation	~0.1	[3]
L-428	Hodgkin Lymphoma	Proliferation	~0.2	[3]
Osteosarcoma Cells (LM7)	Osteosarcoma	Sensitization to FasL-induced cell death	2.0 (effective concentration)	[4]

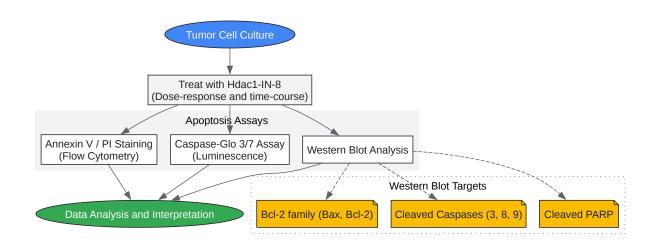
Signaling Pathways and Experimental Workflows Hdac1-IN-8-Mediated Apoptotic Signaling Pathway

Inhibition of HDAC1 by **Hdac1-IN-8** is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the acetylation of histone and non-histone proteins, leading to changes in gene expression and protein function that favor cell death.









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 Metastases PMC [pmc.ncbi.nlm.nih.gov]







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